molecular formula C22H31N3O3S B11281161 N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide

Katalognummer: B11281161
Molekulargewicht: 417.6 g/mol
InChI-Schlüssel: PZNSQKXRYRVWKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide is a chemical compound with potential therapeutic applications It is characterized by its complex structure, which includes an indole ring, a morpholino group, and diisopropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole ring, followed by the introduction of the morpholino group and the diisopropyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating various medical conditions, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N,N-Diisopropyl-2-(3-((2-Morpholino-2-oxoethyl)thio)-1H-indol-3-yl)acetamid
  • N,N-Diisopropyl-2-(3-((2-Morpholino-2-oxoethyl)thio)-1H-indol-2-yl)acetamid

Einzigartigkeit

N,N-Diisopropyl-2-(3-((2-Morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel

C22H31N3O3S

Molekulargewicht

417.6 g/mol

IUPAC-Name

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C22H31N3O3S/c1-16(2)25(17(3)4)21(26)14-24-13-20(18-7-5-6-8-19(18)24)29-15-22(27)23-9-11-28-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3

InChI-Schlüssel

PZNSQKXRYRVWKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.